molecular formula C17H29N3O8S B12323974 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate

Cat. No.: B12323974
M. Wt: 435.5 g/mol
InChI Key: KUJDHYOKKOEQDI-UHFFFAOYSA-N
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Description

Classification Within Protected Peptide Derivatives

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate belongs to the class of orthogonally protected peptide intermediates. Its structure integrates three critical functional groups:

  • A tert-butoxycarbonyl (Boc) group at the N-terminus, which protects the α-amino group during synthetic procedures.
  • A methyl ester at the C-terminus, stabilizing the carboxyl group against unintended reactions.
  • A thioether-containing side chain derived from a cysteine-like residue, which introduces steric and electronic complexity.

This combination enables selective deprotection strategies, a hallmark of modern solid-phase peptide synthesis (SPPS). The Boc group’s acid-labile nature allows its removal under mild acidic conditions (e.g., trifluoroacetic acid) without affecting the methyl ester or thioether functionalities. Such orthogonal protection is critical for synthesizing peptides with post-translational modifications or non-canonical residues.

Historical Context in Peptide Chemistry Development

The compound’s design reflects advancements in protecting group chemistry over the past century. Early peptide synthesis relied on the carbobenzoxy (Cbz) group, which required catalytic hydrogenation for removal—a process incompatible with sulfur-containing residues like cysteine. The introduction of the Boc group in the 1950s revolutionized the field by enabling acid-mediated deprotection, preserving sulfur-based functional groups.

Further innovations, such as the Bergmann-Zervas method, demonstrated the utility of sequential protection and deprotection in constructing complex peptides. This compound exemplifies the evolution of these strategies, combining Boc protection with a stabilized thioether side chain for enhanced synthetic control.

Significance in Academic Research

This compound serves as a model system for studying:

  • Orthogonal protection schemes : Its Boc and methyl ester groups allow researchers to investigate sequential deprotection kinetics.
  • Side-chain interactions : The thioether moiety mimics post-translationally modified cysteine residues, enabling studies on disulfide bond formation.
  • Stereochemical control : The (2S) and (1R) configurations provide insights into enantioselective synthesis and chiral induction in peptide chains.

Additionally, its structural features are relevant to pharmaceutical intermediates, though detailed applications in drug development fall outside this article’s scope.

Nomenclature and Identification Systems

The compound’s systematic IUPAC name, methyl 5-[[1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate , precisely describes its connectivity and stereochemistry. Alternative identifiers include:

Property Value
Molecular Formula C17H29N3O8S
Molecular Weight 435.5 g/mol
CAS Registry Number 14334560-47-8
SMILES CC(C)(C)OC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)OC)C(=O)OC
InChIKey KUJDHYOKKOEQDI-UHFFFAOYSA-N

These identifiers facilitate precise chemical tracking in databases and synthetic workflows. The Boc group’s presence is denoted by the "(tert-butoxy)carbonyl" prefix, while the methyl ester appears as the terminal "methyl...butanoate" segment.

Properties

IUPAC Name

methyl 5-[[1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O8S/c1-17(2,3)28-16(25)20-10(15(24)27-5)6-7-12(21)19-11(9-29)14(23)18-8-13(22)26-4/h10-11,29H,6-9H2,1-5H3,(H,18,23)(H,19,21)(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJDHYOKKOEQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis of the (2S)-Amino Acid Backbone

The (2S)-configured amino acid backbone forms the foundation of this compound. A widely adopted approach involves starting from L-aspartic acid derivatives due to their inherent chirality. In one protocol, L-aspartic acid is first converted to its methyl ester via treatment with thionyl chloride (SOCl₂) in methanol under reflux, achieving near-quantitative yields. Subsequent Boc protection of the α-amino group employs di-tert-butyl dicarbonate (Boc₂O) in a biphasic tetrahydrofuran (THF)/water system buffered with sodium bicarbonate (NaHCO₃). This step proceeds at 0°C for 10 hours, yielding the N-Boc-protected methyl ester with 85–90% efficiency.

Critical to this stage is the avoidance of racemization. Studies indicate that maintaining the reaction temperature below 25°C and using mild bases like NaHCO₃ minimizes epimerization at the α-carbon. The resulting intermediate, methyl (2S)-2-[(tert-butoxycarbonyl)amino]butanedioate, serves as the precursor for further functionalization.

Optimization of Amide Bond Formation

The central amide linkage between the aspartate and cysteine moieties demands precise control. Kinetic studies reveal that EDC/HOBt-mediated coupling in DMF at 0°C for 1 hour minimizes side reactions, such as aspartimide formation, which can occur at higher temperatures. Solvent choice profoundly impacts yield: polar aprotic solvents like DMF enhance reagent solubility, while ethereal solvents (e.g., THF) reduce racemization but slow reaction kinetics.

A comparative analysis of coupling agents demonstrates EDC’s superiority over dicyclohexylcarbodiimide (DCC) in this context, as EDC’s urea byproduct is more soluble and easier to remove via aqueous workup. Post-coupling, the crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients, achieving >95% purity.

Deprotection and Final Functionalization

The tert-butyl disulfide (TBDMS) protecting group on the cysteine thiol is cleaved using tributylphosphine (TBP) in aqueous trifluoroacetic acid (TFA) at 0°C. This step proceeds quantitatively within 30 minutes, regenerating the free thiol without affecting other functional groups. Final methyl esterification of the C-terminal carboxyl group employs methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone under reflux, yielding the target compound in 92% purity after recrystallization.

Table 1: Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Purity (%)
Boc Protection Boc₂O, NaHCO₃, THF/H₂O, 0°C, 10h 85–90 98
Cysteine Carbamoylation 2-Methoxy-2-oxoacetyl chloride, DIPEA, DCM 78 95
Amide Coupling EDC/HOBt, DMF, 0°C, 1h 84 97
Thiol Deprotection TBP, TFA/H₂O, 0°C, 0.5h 99 99
Methyl Esterification MeI, K₂CO₃, acetone, reflux, 10h 92 95

High-performance liquid chromatography (HPLC) with chiral stationary phases confirms enantiomeric excess (>99% ee) for the final product. Mass spectrometry (HR-ESIMS) validates the molecular formula (C₁₇H₂₉N₃O₈S⁺), with observed m/z 435.5 matching theoretical values.

Challenges and Mitigation Strategies

Racemization during amide coupling remains a critical challenge. Substituting DMF with dimethylacetamide (DMA) reduces this risk by stabilizing the activated intermediate. Additionally, microwave-assisted synthesis at 50°C for 15 minutes has been explored to accelerate coupling rates while maintaining stereoselectivity, though scalability issues persist.

Oxidation of the thiol group necessitates inert atmosphere handling. Chelating agents like ethylenediaminetetraacetic acid (EDTA) are added to reaction mixtures to sequester metal ions that catalyze disulfide formation.

Alternative Synthetic Routes

A convergent approach involving fragment coupling has been investigated. Here, the Boc-protected aspartate and cysteine-derived carbamoyl fragment are synthesized separately and coupled at a late stage. This method reduces step count but requires rigorous purification to eliminate diastereomeric byproducts.

Enzymatic synthesis using proteases like subtilisin Carlsberg has shown promise for amide bond formation under aqueous conditions, though yields remain suboptimal (45–60%) compared to chemical methods.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate is utilized in the design and synthesis of bioactive molecules. Its ability to act as a building block for peptide synthesis allows researchers to create compounds with specific biological activities. The incorporation of the tert-butoxycarbonyl (Boc) protecting group facilitates the selective modification of amino acids during peptide assembly, enhancing the stability and solubility of the resulting peptides .

Peptide Synthesis

The compound plays a significant role in solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The Boc protecting group is particularly advantageous in SPPS due to its ease of removal under mild acidic conditions, allowing for the sequential addition of amino acids without compromising the integrity of sensitive functional groups. Researchers have successfully employed this compound in synthesizing various peptides that exhibit antimicrobial and anticancer properties .

Drug Development

This compound has been investigated for its potential applications in drug development, particularly in creating targeted therapies for diseases such as cancer and bacterial infections. The compound's structural features allow for modifications that can enhance its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles .

Case Studies

Several studies have highlighted the effectiveness of using this compound in various research contexts:

  • Antimicrobial Peptides : Research has demonstrated that peptides synthesized using this compound exhibit significant antimicrobial activity against a range of pathogens. For instance, a study showcased the synthesis of a peptide with enhanced efficacy against resistant strains of bacteria .
  • Anticancer Agents : Another study focused on modifying the compound to create peptide analogs that showed promising results in inhibiting cancer cell proliferation. These modifications were aimed at improving selectivity towards cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester involves its ability to undergo deprotection and release active glutathione. Glutathione acts as an antioxidant, protecting cells from oxidative damage by neutralizing reactive oxygen species. It also plays a role in various cellular processes, including detoxification and regulation of cellular redox state .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogous molecules:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Stereochemistry Applications Stability
Target Compound: Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate C18H30N4O8S 462.52 g/mol Boc-protected amine, methyl ester, carbamoyl, thiol (2S), (1R) Peptide conjugation, redox-sensitive drug delivery Air-sensitive (thiol oxidation); store at 2–8°C, inert atmosphere
Methyl (S)-2-((tert-butoxycarbonyl)amino)-4-iodobutanoate (Ev5) C10H18INO4 343.16 g/mol Boc-protected amine, methyl ester, iodo substituent (S) Radiolabeling precursor, cross-coupling reactions Light-sensitive; stable at 2–8°C
(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate (Ev10) C10H18N2O5 246.26 g/mol Boc-protected amine, methyl ester, ketone (S) Asparagine analog synthesis, fluorescent amino acid derivatives Stable under basic conditions; hygroscopic
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid (Ev7) C10H17NO6 247.25 g/mol Boc-protected amine, carboxylic acid, methoxy-oxo Not specified Hydrolysis precursor for ester prodrugs Acid-labile (Boc group); stable in anhydrous conditions
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate (Ev18) C18H26N2O5 350.41 g/mol Boc-protected amine, benzyl ester, dimethylamino-oxo (S) Neuropeptide analogs, enzyme inhibitors Light-sensitive; benzyl ester cleaved under hydrogenolysis
Methyl (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate (Ev19) C10H18N2O5 246.26 g/mol Boc-protected amine, methyl ester, oxo (R) D-Asparagine derivatives, chiral building blocks Stable at room temperature; incompatible with strong acids

Key Observations:

Protecting Groups : The Boc group is ubiquitous in these compounds, providing stability during synthetic steps . Alternatives like Fmoc (Ev1) or allyl groups (Ev2) are used in other contexts but are absent here.

Ester Variations : The target compound’s methyl ester contrasts with benzyl (Ev18) or ethyl esters (Ev12), impacting solubility and enzymatic cleavage rates.

Thiol Functionality : The sulfanylethyl group in the target compound is unique, enabling disulfide bond formation or metal coordination, unlike the iodo (Ev5) or oxo (Ev10) substituents .

Stereochemical Complexity : The (2S,1R) configuration in the target compound necessitates enantioselective synthesis, similar to Ev10 (S-configuration) and Ev19 (R-configuration) .

Biological Activity

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate, commonly referred to by its CAS number 220587-29-1, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₉H₃₃N₃O₇S, with a molecular weight of approximately 421.55 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

PropertyValue
Molecular FormulaC₁₉H₃₃N₃O₇S
Molecular Weight421.55 g/mol
Density1.1 g/cm³
Boiling Point521.9 °C
Melting PointN/A

This compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, making it a candidate for antibiotic development. Its structural components may enhance membrane permeability, facilitating its action against pathogens .
  • Anti-inflammatory Properties : Research indicates that the compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
  • Cancer Therapeutics : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of the caspase pathway, which is crucial for programmed cell death .
  • Neuroprotective Effects : There is evidence that the compound may protect neuronal cells from oxidative stress, potentially benefiting conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against both strains, highlighting its potential as a broad-spectrum antibiotic .
  • Anti-inflammatory Mechanism Investigation : In vitro assays demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its utility in managing inflammatory responses .
  • Cancer Cell Line Studies : A recent study assessed the effects of this compound on various cancer cell lines, including breast and colon cancer. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis at concentrations above 10 µM .

Q & A

Basic: What synthetic strategies are recommended for constructing the Boc-protected backbone of this compound, and how can reaction yields be optimized?

The synthesis typically involves sequential coupling of protected amino acid derivatives. Key steps include:

  • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using Boc anhydride in a basic solvent (e.g., DMF or THF) at 0–25°C. Excess reagent and extended reaction times (12–24 hrs) improve yields .
  • Carbamoyl Coupling : Activate the carboxyl group of the sulfanylethyl intermediate using carbodiimides (e.g., DCC or EDCI) with HOBt to minimize racemization. Monitor progress via TLC or LC-MS .
  • Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the final product. Yields >70% are achievable with rigorous exclusion of moisture .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm stereochemistry and functional groups. Key signals include Boc tert-butyl protons (δ 1.4 ppm), methoxy ester (δ 3.6–3.8 ppm), and carbamoyl NH (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ or [M+Na]⁺) with <3 ppm error. Fragmentation patterns confirm the sulfanylethyl and methoxyethyl moieties .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide I band) verify functional groups .

Advanced: How can stereochemical purity (2S,1R configuration) be rigorously validated?

  • Chiral HPLC : Use a Chiralpak® IC-3 column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time consistency with a pure standard confirms stereochemical integrity .
  • Optical Rotation : Measure specific rotation ([α]D²⁵) in methanol and compare to literature values for (2S,1R) derivatives. Discrepancies >5% indicate impurities .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration but requires high-purity crystalline material .

Advanced: What stability challenges arise during storage, and how can degradation be minimized?

  • Hydrolysis : The Boc group and ester moieties are prone to hydrolysis in humid conditions. Store at –20°C under inert gas (argon) in anhydrous DMSO or acetonitrile. Lyophilization increases shelf life .
  • Disulfide Formation : The sulfanylethyl group may oxidize. Add 1% β-mercaptoethanol to storage buffers or use airtight containers flushed with nitrogen .
  • Monitoring : Regular LC-MS analysis (monthly) detects degradation products like tert-butanol (from Boc cleavage) or free thiols .

Advanced: How should researchers troubleshoot contradictory spectral data (e.g., unexpected NMR splitting or MS fragments)?

  • Impurity Identification : Use preparative TLC or HPLC to isolate minor components. Compare their spectra to known byproducts (e.g., de-Boc or dimerized species) .
  • Dynamic Effects : Variable-temperature NMR (25–60°C) can resolve splitting caused by rotamers or hindered rotation in the carbamoyl group .
  • Isotopic Labeling : Synthesize a ¹³C-labeled analog to confirm ambiguous MS fragments via isotopic patterns .

Safety: What are the critical hazards and PPE requirements for handling this compound?

  • Hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory tract irritation (Category 3) per GHS classification. Avoid dust formation .
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions. Inspect gloves for integrity before use .
  • First Aid : For skin contact, wash with soap/water for 15 mins. For inhalation, move to fresh air and seek medical attention .

Methodological: How can researchers optimize solid-phase synthesis protocols for this compound?

  • Resin Selection : Use Wang resin pre-loaded with the C-terminal methoxy ester. Swell in DCM for 1 hr before coupling .
  • Coupling Efficiency : Employ HATU/DIPEA in DMF for 2 hrs per step. Monitor by Kaiser test (ninhydrin) for free amines .
  • Cleavage : Treat with TFA/water/TIS (95:2.5:2.5) for 2 hrs to remove Boc groups while preserving the sulfanylethyl moiety .

Data Interpretation: What computational tools aid in predicting the compound’s reactivity or spectroscopic properties?

  • DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G*) predict NMR chemical shifts and IR bands with <5% deviation from experimental data .
  • Molecular Dynamics : AMBER simulations model the conformational stability of the carbamoyl-sulfanylethyl linkage in aqueous vs. organic solvents .
  • Retrosynthetic Software : Synthia® (MIT) suggests alternative routes using commercially available Boc-protected intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.